molecular formula C19H20N2O5 B3937903 (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone

(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone

Cat. No. B3937903
M. Wt: 356.4 g/mol
InChI Key: SXULOIABZWPHAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM belongs to the class of organic compounds known as ketones and is used primarily as a research chemical.

Mechanism of Action

(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone's mechanism of action involves its ability to bind to the active site of PKC and PDE, thereby inhibiting their activity. This inhibition leads to a decrease in the production of certain signaling molecules, which in turn affects various cellular processes.
Biochemical and Physiological Effects:
(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of Alzheimer's disease-related plaques, and reduce inflammation in cardiovascular diseases. (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has also been shown to have neuroprotective effects in animal models of stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in lab experiments is its ability to selectively inhibit the activity of PKC and PDE, thereby allowing researchers to study the specific effects of these enzymes on cellular processes. However, one of the limitations of using (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for the research on (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone. One potential direction is the development of new derivatives of (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone with improved selectivity and efficacy. Another direction is the investigation of the potential use of (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone in combination with other drugs for the treatment of various diseases. Furthermore, the development of new methods for the synthesis of (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone and its derivatives could also lead to new applications in scientific research.
Conclusion:
In conclusion, (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone is a chemical compound with potential applications in scientific research. Its ability to selectively inhibit the activity of PKC and PDE makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Scientific Research Applications

(4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE). PKC and PDE are involved in several cellular processes, including cell growth, differentiation, and apoptosis. (4-ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone's ability to inhibit these enzymes makes it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases.

properties

IUPAC Name

(4-ethoxyphenyl)-(2-morpholin-4-yl-5-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-2-26-16-6-3-14(4-7-16)19(22)17-13-15(21(23)24)5-8-18(17)20-9-11-25-12-10-20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXULOIABZWPHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxyphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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